

(4-Chloro-2-iodophenyl)methanol molecular weight and formula

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Compound of Interest

Compound Name: (4-Chloro-2-iodophenyl)methanol

CAS No.: 244104-55-0

Cat. No.: B2376061

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An in-depth technical analysis of **(4-Chloro-2-iodophenyl)methanol** reveals its critical role as a bifunctional building block in advanced organic synthesis. By strategically positioning two distinct halogens (iodine and chlorine) alongside a functionalizable benzylic alcohol, this compound provides a highly controlled, orthogonal reactivity profile.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility in bioorthogonal chemistry, and field-proven synthetic protocols associated with this molecule.

Physicochemical Profiling & Molecular Architecture

The molecular architecture of **(4-Chloro-2-iodophenyl)methanol** is defined by its strong electron-withdrawing substituents, which modulate the electronic environment of the aromatic ring. The exact quantitative data for this compound is summarized below:

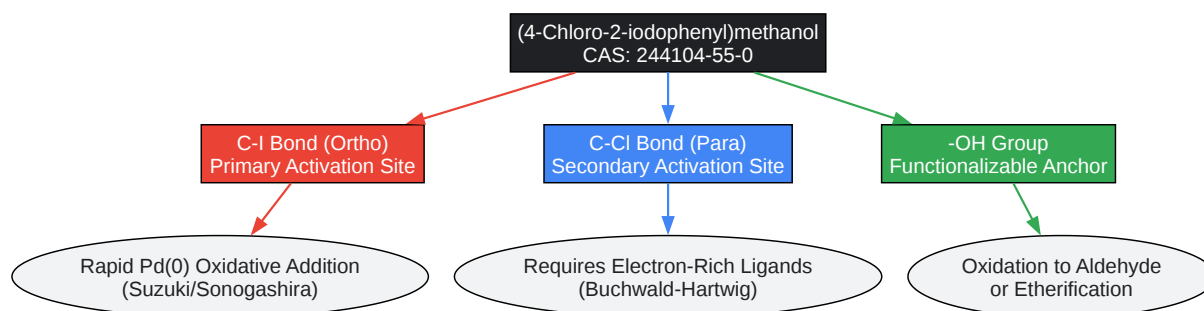
Property	Value
Chemical Name	(4-Chloro-2-iodophenyl)methanol
CAS Registry Number	1[1]
Molecular Formula	2[2]
Molecular Weight	1[1]
Monoisotopic Mass	2[2]
SMILES String	3[3]

Causality of Design: The presence of the iodine atom at the ortho position relative to the hydroxymethyl group is not coincidental. It enables highly regioselective cyclization reactions, such as the synthesis of 3H-spiro[isobenzofuran-1,3'-...] derivatives via4[4].

Orthogonal Reactivity in Palladium Catalysis

The core value of **(4-Chloro-2-iodophenyl)methanol** lies in its self-validating orthogonal reactivity. Because the C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of the C–Cl bond (~338 kJ/mol), the molecule acts as a programmed sequence for cross-coupling.

When exposed to a Pd(0) catalyst, oxidative addition occurs exclusively at the carbon-iodine bond. This allows researchers to perform a primary Suzuki or Sonogashira coupling at the ortho position under mild conditions, leaving the para-chloro group entirely intact for a secondary, higher-temperature functionalization (e.g., Buchwald-Hartwig amination). This inherent physical disparity prevents unwanted polymerization and ensures high-fidelity product formation.



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Fig 1: Orthogonal reactivity map of **(4-Chloro-2-iodophenyl)methanol**.

Mechanistic Role in Bioorthogonal Chemistry (SPAAC)

Beyond standard cross-coupling, **(4-Chloro-2-iodophenyl)methanol** is a critical precursor in the synthesis of halogenated azadibenzocyclooctynes (e.g., Cl-DIBAC) used in [5](#)[\[5\]](#).

The Causality of the Chloro Substituent: In biological systems, reactant concentrations are exceptionally low, demanding rapid reaction kinetics. By incorporating the chloro substituent derived from this specific methanol intermediate, the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting cyclooctyne is lowered. This electronic modulation significantly accelerates the cycloaddition rate with azides compared to unsubstituted analogues, without compromising the reagent's stability in aqueous environments [5](#)[\[6\]](#).

Experimental Protocols: Chemoselective Synthesis

Synthesizing **(4-Chloro-2-iodophenyl)methanol** from 4-chloro-2-iodobenzoic acid requires strict chemoselectivity to reduce the carboxylic acid without triggering protodehalogenation of the sensitive C-I bond. Below are two field-validated methodologies.

Protocol A: Borane-Mediated Chemoselective Reduction

This method is highly electrophilic and is frequently utilized in the synthesis of [7](#)[7].

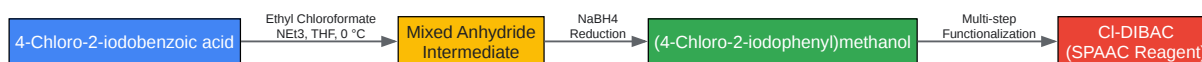
- Rationale: Borane (BH_3) selectively attacks the electron-rich carbonyl oxygen of the carboxylic acid, ignoring the halogenated aromatic ring.
- Step 1: Dissolve 4-chloro-2-iodobenzoic acid (1.0 eq) in anhydrous THF and cool to 0 °C under an inert argon atmosphere.
- Step 2: Slowly add Borane-THF complex (1 M in THF, ~1.9 eq) via syringe. Self-Validation: The controlled evolution of H_2 gas acts as a physical indicator of active reduction[7].
- Step 3: Allow the solution to warm to room temperature and stir overnight. The cessation of gas evolution implies the completion of the initial borane adduct formation.
- Step 4: Quench carefully with methanol to destroy excess borane, concentrate under vacuum, and partition between EtOAc and water for extraction.

Protocol B: Mixed Anhydride Reduction (Scalable Alternative)

For larger-scale synthesis, such as the bulk preparation of [8](#)[8], the mixed anhydride route is preferred to avoid hazardous borane gas.

- Rationale: Ethyl chloroformate creates a highly electrophilic mixed anhydride intermediate, allowing for rapid reduction by a mild, nucleophilic hydride source (NaBH_4).
- Step 1: Dissolve 4-chloro-2-iodobenzoic acid (15 g, 53 mmol) in dry THF (250 mL) and cool to 0 °C[8].
- Step 2: Add triethylamine (NEt_3 , 1.5 eq) followed by ethyl chloroformate (1.5 eq)[8]. Self-Validation: The immediate precipitation of $\text{NEt}_3\cdot\text{HCl}$ salts provides visual confirmation that the mixed anhydride has successfully formed.
- Step 3: Stir for 1.5 hours, then add sodium borohydride (NaBH_4 , ~4.0 eq) directly to the reaction mixture[8].

- Step 4: Quench with water, extract with dichloromethane, dry over MgSO₄, and concentrate to yield the pure alcohol.



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Fig 2: Scalable synthetic workflow utilizing the mixed anhydride reduction pathway.

Downstream Functionalization

Once synthesized, the benzylic alcohol can be readily oxidized to^{9[9]}. This aldehyde serves as a potent electrophile for reductive aminations and Wittig reactions, further expanding the chemical space accessible from the parent methanol derivative in pharmaceutical library generation.

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